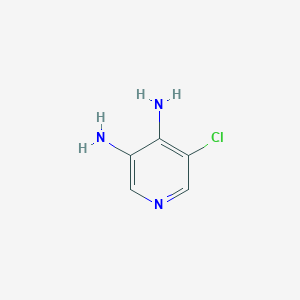

5-Chloropyridine-3,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloropyridine-3,4-diamine is a compound with the molecular weight of 143.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

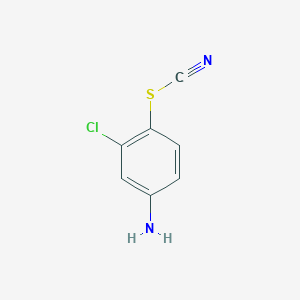

5-Chloropyridine-2,3-diamine can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite . The reduction may also be accomplished with hydrogen gas and Pd/C .Molecular Structure Analysis

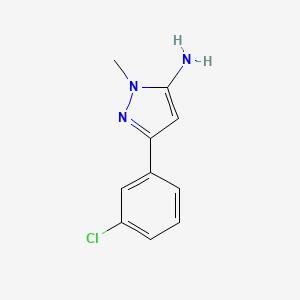

The molecular structure of 5-chloropyridine-2,3-diamine shows that the molecule is nearly planar . The amino groups ortho and meta to the pyridine nitrogen atom twist out of the plane of the molecule in such a way as to minimize contact with one another .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

5-Chloropyridine-3,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

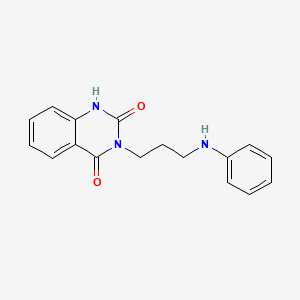

Synthesis of Derivatives :5-Chloropyridine-3,4-diamine is used as a precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with hetarenecarboxylic acids in polyphosphoric acid yields 2-hetarylimidazo[4,5-c]pyridin-4-ones. These compounds, upon further reactions, form a range of derivatives with potential applications in organic chemistry and material science (Smolyar, Lomov, & Yutilov, 2007).

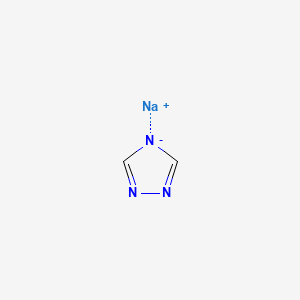

Formation of Cyclization Products :Cyclization is another significant chemical reaction involving 5-Chloropyridine-3,4-diamine. When it undergoes nitration and cyclization, it leads to the formation of 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides. These products have specific applications in chemical research and potentially in the pharmaceutical industry (Smolyar & Vasilechko, 2010).

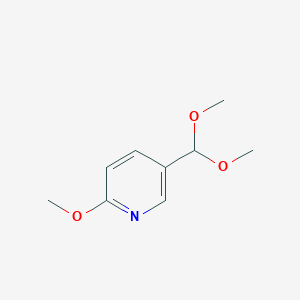

Development of High-Performance Materials :5-Chloropyridine-3,4-diamine is used in the synthesis of high-performance materials such as polyimides and poly(ether imide)s. These materials exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for a wide range of industrial applications including the electronics and aerospace sectors (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004; Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005; Mehdipour‐Ataei & Heidari, 2004).

Optoelectronic and Electrochromic Applications :The compound's derivatives are also significant in optoelectronic and electrochromic applications. Polyimides and poly(ether imide)s derived from 5-Chloropyridine-3,4-diamine show promising potential in these fields due to their excellent optical and electrical properties (Liaw, Wang, & Chang, 2007; Yang & Hsiao, 2004).

Development of Fluorescent Chemosensors :Compounds derived from 5-Chloropyridine-3,4-diamine can function as fluorescent chemosensors. These sensors are highly sensitive to specific stimuli, making them useful in various analytical and diagnostic applications (Wang, Liou, Liaw, & Chen, 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-chloropyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXLZNVFZMVML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590283 |

Source

|

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyridine-3,4-diamine | |

CAS RN |

929074-42-0 |

Source

|

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。